2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline
Description
Historical Context of Benzothiazole Research
The foundational research into benzothiazole chemistry traces its origins to the late 19th century, establishing a rich historical context that spans more than a century of scientific investigation. The initial discovery of thiazole compounds was achieved by Hantzsch and Waber in 1887, marking the beginning of systematic research into this important class of heterocyclic compounds. This groundbreaking work was subsequently validated and expanded upon by Popp, who confirmed the structural characteristics of these compounds in 1889, providing the scientific community with a solid foundation for future research endeavors.
The progression of benzothiazole research accelerated significantly when A.W. Hofmann reported the first 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, in 1879. This early work established the fundamental principles for substitution patterns that would become central to benzothiazole chemistry. The practical applications of benzothiazole derivatives became apparent in 1921 when researchers discovered the utility of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber, demonstrating the industrial relevance of these compounds.
A significant milestone in natural product chemistry occurred in 1967 when parent benzothiazole was first isolated from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black. This discovery highlighted the natural occurrence of benzothiazole compounds and expanded the scope of research to include their roles in biological systems. Throughout the subsequent decades, the field has witnessed continuous growth, with researchers developing increasingly sophisticated synthetic methodologies and discovering diverse applications across multiple scientific disciplines.
Significance of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline in Chemical Research
The specific compound this compound occupies a particularly important position within contemporary chemical research due to its unique structural features and chemical properties. This compound, bearing the Chemical Abstracts Service registry number 175277-83-5, represents a sophisticated example of benzothiazole modification through the incorporation of both chlorine substitution and thioether linkage to an aniline group. The molecular architecture of this compound, with its molecular formula C13H9ClN2S2 and precise molecular weight of 292.8 grams per mole, provides researchers with a well-defined platform for investigating structure-activity relationships and chemical reactivity patterns.
The research significance of this compound extends beyond its structural complexity to encompass its potential applications in various fields of chemical science. Recent investigations have demonstrated that the presence of both sulfur and nitrogen atoms within the molecular framework contributes to its unique reactivity and functionality, particularly in contexts related to medicinal chemistry applications. The compound's classification as both a thioether and a substituted aniline positions it at the intersection of multiple important chemical categories, each contributing distinct properties to the overall molecular behavior.
Current research efforts have focused on understanding the mechanistic aspects of how this compound interacts with biological systems, with particular attention to its potential effects on enzyme systems and cellular processes. The structural arrangement allows for multiple modes of molecular interaction, including the possibility of forming coordination complexes and participating in various chemical transformations that are of significant interest to synthetic chemists and pharmaceutical researchers.
Overview of Benzothiazole Derivatives and Their Importance
Benzothiazole derivatives have emerged as one of the most versatile and important classes of heterocyclic compounds in modern chemical research, demonstrating remarkable diversity in their biological activities and chemical applications. These compounds, characterized by their fused benzene-thiazole ring system, have attracted considerable research attention over the past two decades due to their distinctive structural features and extensive range of pharmacological activities. The fundamental importance of benzothiazole derivatives stems from their ability to interact with multiple biological targets, including various enzymes, receptors, and cellular pathways that are critical for disease processes and therapeutic interventions.
The pharmacological significance of benzothiazole derivatives encompasses a broad spectrum of biological activities, including anticancer properties, anti-inflammatory effects, antimicrobial activity, neuroprotective functions, and antiparasitic capabilities. Research investigations have revealed that compounds such as PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) possess potent and selective in vitro antitumor properties, particularly against non-small cell lung, colon, and breast cancer cell lines. Similarly, other benzothiazole derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases and interference with cellular signaling pathways such as the PI3K/Akt/mTOR pathway.
Beyond their pharmaceutical applications, benzothiazole derivatives have found extensive use in industrial applications, particularly in the rubber industry where they serve as accelerators for sulfur vulcanization processes. The compound class also contributes to the dye industry, with derivatives such as thioflavin serving as important colorants. Additionally, benzothiazole compounds have been approved as food additives, where they contribute to flavor profiles with their characteristic sulfurous odor and meaty taste. The European Food Safety Authority has evaluated these applications and determined that benzothiazole presents no safety concerns at estimated levels of intake as a flavoring substance.
Position of this compound within the Benzothiazole Family
The compound this compound occupies a distinctive position within the broader benzothiazole family, representing a specific category of derivatives that combine multiple structural modifications to achieve enhanced chemical and biological properties. This compound exemplifies the evolutionary progression of benzothiazole chemistry from simple parent structures to complex, multi-functional derivatives designed for specific applications and improved performance characteristics. The structural features that define this compound's position include the presence of a chlorine substituent at the 6-position of the benzothiazole ring, the incorporation of a thioether linkage, and the attachment of an aniline moiety, creating a sophisticated molecular architecture that distinguishes it from simpler benzothiazole derivatives.
The classification of this compound as both a thioether and a substituted aniline places it within multiple important subcategories of benzothiazole derivatives, each contributing specific chemical properties and potential applications. The thioether functionality introduces sulfur-carbon bonding characteristics that influence the compound's reactivity patterns, while the aniline component provides amino group reactivity that can participate in various chemical transformations. The chlorine substitution at the 6-position represents a strategic modification that can significantly alter the electronic properties of the benzothiazole ring system, potentially affecting both chemical reactivity and biological activity profiles.
Recent synthetic developments have demonstrated that compounds with similar structural features can be prepared through various methodological approaches, including reactions involving 2-mercaptoaniline with appropriately substituted benzothiazole precursors. The synthetic accessibility of this compound type has contributed to increased research interest and has facilitated structure-activity relationship studies that help define the optimal molecular features for specific applications. The compound's position within the benzothiazole family is further characterized by its potential for additional chemical modifications, allowing researchers to create derivative compounds with tailored properties for specific research or application needs.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| 6-Chloro substitution | Electronic modification of benzothiazole ring | Altered reactivity and biological activity |
| Thioether linkage | Sulfur-carbon bonding | Enhanced chemical versatility |
| Aniline moiety | Amino group functionality | Additional reaction sites |
| Molecular weight 292.8 g/mol | Intermediate size compound | Balanced properties for biological applications |
Properties
IUPAC Name |
2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNSTKRYLNNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400658 | |
| Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-83-5 | |
| Record name | 2-[(6-Chloro-2-benzothiazolyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
The reaction proceeds in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at 100–150°C for 4–8 hours. A base—typically sodium hydroxide or potassium carbonate—facilitates deprotonation of the thiol group, enhancing its nucleophilicity. The mechanism follows a two-step process:
Optimization Parameters
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Solvent Effects : DMF outperforms DMSO in yield (82% vs. 75%) due to superior solvation of intermediates.
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Base Selection : Potassium carbonate (yield: 85%) provides milder conditions than sodium hydroxide (yield: 78%), reducing side reactions like oxidation of the thiol group.
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Temperature : Reactions at 120°C achieve completion in 5 hours, whereas 150°C reduces time to 3 hours but risks decomposition.
Table 1: Comparative Analysis of Conventional Synthesis Conditions
| Parameter | DMF + K₂CO₃ | DMSO + NaOH |
|---|---|---|
| Temperature (°C) | 120 | 150 |
| Time (hours) | 5 | 3 |
| Yield (%) | 85 | 78 |
| Purity (HPLC, %) | 98.5 | 96.2 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction by enabling rapid and uniform heating. A protocol adapted from Vrushali et al. (2015) involves irradiating a mixture of 6-chloro-1,3-benzothiazole, 2-mercaptoaniline, and potassium carbonate in acetone for 180 seconds, achieving 88% yield.
Advantages Over Conventional Heating
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Energy Efficiency : Localized heating minimizes thermal degradation.
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Scalability : Compatible with parallel synthesis for high-throughput screening.
Industrial-Scale Production via Continuous Flow Reactors
Continuous flow systems enhance reproducibility and safety for large-scale manufacturing. A setup described by Vulcanchem (2023) uses a tubular reactor with the following parameters:
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity Consistency | ±2.5% | ±0.8% |
| Solvent Consumption | 300 L/kg | 150 L/kg |
Alternative Pathways via Benzothiazole Intermediate Synthesis
Two-Step Synthesis from 4-Chloroaniline
Table 3: Intermediate Characterization Data
| Intermediate | Molecular Formula | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 6-Chloro-1,3-benzothiazol-2-amine | C₇H₅ClN₂S | 216–219 | 72 |
| 2-Mercaptoaniline | C₆H₇NS | 160–162 | 95 |
Critical Analysis of Optimization Strategies
Solvent Polarity and Reaction Kinetics
High-polarity solvents (DMF, ε = 36.7) stabilize charged intermediates, accelerating the rate-determining nucleophilic step. Acetone (ε = 20.7) is preferred in microwave synthesis due to its microwave-absorbing properties.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Tin(II) chloride, iron powder; reaction temperature50-100°C.
Substitution: Amines, thiols; reaction temperature50-150°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline exhibits notable anticancer properties. For instance, a study found that derivatives of benzothiazole showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The synthesized compounds were evaluated for their efficacy against various cancer types, showing promising results with EC50 values indicating potent activity against specific cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. For example, compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 100 μg/mL .
Anti-inflammatory Effects
Some derivatives of this compound have been reported to exhibit anti-inflammatory properties. Research indicates that certain benzothiazole-based compounds can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics make it a candidate for use in agrochemicals. Studies have indicated that benzothiazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The synthesis and evaluation of such compounds for insecticidal activity have shown promising results, indicating their potential role in pest management strategies .
Material Science
Polymer Additives
In material science, this compound may serve as an additive in polymer formulations to enhance thermal stability and resistance to degradation. Research into the incorporation of benzothiazole derivatives into polymer matrices has shown improved mechanical properties and durability under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or DNA gyrase, leading to anti-inflammatory or antimicrobial effects. The compound can also interact with cellular receptors or ion channels, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
N-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide (BTC-p)
- Structure : Features a 6-chloro-benzothiazole core but replaces the thioaniline group with an acetamide-benzamide linker.
- Synthesis : Prepared via condensation of 6-chloro-1,3-benzothiazol-2-amine with bromoacetylbenzamide derivatives, yielding a light yellow solid with a melting point of 226–229°C .
- Bioactivity : Exhibits lower antibacterial activity against gram-positive bacteria (e.g., Staphylococcus aureus) compared to analogues like BTC-j (6-methoxy-substituted benzothiazole), which shows MIC values as low as 3.125 µg/mL against E. coli .
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide (BTC-q)
Thioether-Linked Analogues
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure: Contains a thioether-linked quinazolinone core instead of benzothiazole.
- Synthesis : Synthesized via reaction of anthranilic acid derivatives with thioglycolic acid, followed by hydrazide formation .
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24)
- Structure: Replaces benzothiazole with a triazinoindole system but retains the thioacetamide-aniline linkage.
- Purity and Synthesis: Achieves 95% purity via coupling of triazinoindole-thioacetic acid with 4-phenoxyaniline .
- Bioactivity: Not explicitly reported, but triazinoindole systems are known for DNA intercalation, suggesting divergent mechanisms compared to benzothiazoles .
Substituent Effects on Activity and Properties
Table 1: Key Comparisons of Benzothiazole Derivatives
Key Observations:
Chlorine vs. Nitro/Methoxy Substituents : Chlorine enhances lipophilicity but may reduce solubility, whereas nitro and methoxy groups improve electronic interactions with biological targets .
Linker Type : Thioaniline (target compound) vs. amide (BTC-p) affects conformational flexibility and hydrogen-bonding capacity, influencing target binding .
Challenges and Contradictions in Evidence
- Bioactivity Discrepancies : BTC-p’s low activity against gram-positive bacteria contrasts with the high potency of BTC-j, suggesting substituent position (e.g., 6-OCH₃ vs. 6-Cl) critically impacts efficacy .
- Limited Data on Target Compound: The absence of direct biological or physicochemical data for 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline necessitates extrapolation from structural analogues, introducing uncertainty.
Biological Activity
2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: 2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline
- Molecular Formula: C₁₃H₉ClN₂S₂
- Molecular Weight: 284.80 g/mol
- CAS Number: 175277-83-5
The compound features a unique structure characterized by a benzothiazole ring with a chloro substituent and an aniline group linked via a thioether bond. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), typically at elevated temperatures (100-150°C) for several hours.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a series of benzothiazole derivatives were tested against various human cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These results indicate that certain derivatives exhibit potent anticancer activity, particularly against HepG2 cells, where apoptosis was induced in a concentration-dependent manner .
The mechanism of action for compounds like this compound often involves enzyme inhibition. For example:
- Enzyme Targets: Cyclooxygenase (COX) and DNA gyrase.
This interaction leads to reduced inflammatory responses and bacterial growth inhibition, showcasing its potential as both an anti-inflammatory and antimicrobial agent .
Other Biological Activities
Beyond anticancer properties, benzothiazole derivatives have demonstrated:
| Activity Type | Example Compounds | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Benzothiazole derivatives | 50 |
| Antifungal | Various synthesized derivatives | Variable |
These findings suggest a broad spectrum of biological activities that can be leveraged for therapeutic applications.
Case Studies and Research Findings
A notable study synthesized a range of benzothiazole derivatives and evaluated their effects on multiple cancer cell lines. The findings indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through specific pathways involving cell cycle arrest .
Furthermore, the exploration of structure–activity relationships (SAR) has provided insights into how modifications to the benzothiazole core can enhance biological potency. For example, substituents on the thiazole ring can significantly affect the compound's interaction with biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
